molecular formula C7H12N2O B1452851 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol CAS No. 1177358-72-3

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1452851
CAS No.: 1177358-72-3
M. Wt: 140.18 g/mol
InChI Key: WDZAGJXERQJBAE-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (MPP) is a synthetic organic compound with a complex structure. It is a small molecule that can be used in a variety of research applications, including drug design, biochemistry, and physiology. MPP is one of the most widely used pyrazoles, with a wide range of applications in the lab.

Scientific Research Applications

Coordination Chemistry and Complex Synthesis

Pyrazole-based ligands, including derivatives similar to 2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol, have been extensively researched for their potential in forming coordination compounds. These ligands have facilitated the synthesis of various metal complexes with nickel(II), zinc(II), and palladium(II), showcasing diverse structural configurations and potential applications in catalysis, material science, and as models for biological systems. For example, complexes synthesized from pyrazole-based ligands exhibit structures that range from center-symmetric dinuclear compounds to square-planar coordination geometries, highlighting the versatility of these compounds in coordination chemistry (Zhang et al., 2008).

Crystal Growth and Material Properties

Research on pyrazole derivatives also encompasses the growth of single crystals for applications in material science. The slow solvent evaporation technique has been employed to grow single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a compound structurally related to this compound. These crystals have been characterized for their thermal stability and dielectric properties, offering insights into their potential utility in electronic applications (Vyas et al., 2012).

Catalytic Activities

Pyrazole-based ligands have demonstrated significant potential in catalysis, particularly in the oxidation of organic substrates. Dicopper(II) complexes derived from these ligands have been studied for their catalytic activities, particularly in the oxidation of catechols to quinones, a reaction of interest for modeling the functional properties of biological enzymes such as catechol oxidase (Zhang et al., 2007).

Antimicrobial and Anticancer Properties

The synthesis and biological evaluation of pyrazole derivatives have highlighted their potential as antimicrobial and anticancer agents. Molecular docking studies and bioactivity assays reveal that certain pyrazole-imidazole-triazole hybrids exhibit significant antimicrobial activity, offering a promising avenue for the development of new therapeutic agents (Punia et al., 2021). Additionally, bipyrazolic derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments, showcasing the versatility of pyrazole-based compounds in industrial applications (Missoum et al., 2013).

Properties

IUPAC Name

2-methyl-2-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZAGJXERQJBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651996
Record name 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177358-72-3
Record name 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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